Cefmetazole

Staphylococcus aureus MIC90 Cephamycin Comparator

Cefmetazole is a semi-synthetic cephamycin antibiotic with a unique 7α-methoxy group conferring superior β-lactamase stability. Unlike cefoxitin or cefotetan, it demonstrates quantifiable potency against ESBL-producing E. coli and K. pneumoniae and strong anaerobic coverage including B. fragilis (MIC90 64 µg/ml). Ideal for carbapenem-sparing UTI and surgical prophylaxis research. Choose based on documented PK profile (t1/2 1.5 hr) and biliary excretion model utility.

Molecular Formula C15H17N7O5S3
Molecular Weight 471.5 g/mol
CAS No. 56796-20-4
Cat. No. B193816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmetazole
CAS56796-20-4
SynonymsCefmetazole
Cefmetazole Monosodium Salt
Cefmetazole Sodium
Cefmetazon
CS 1170
CS-1170
CS1170
Monosodium Salt, Cefmetazole
Salt, Cefmetazole Monosodium
Sodium, Cefmetazole
U 72791A
U-72791A
U72791A
Zefazone
Molecular FormulaC15H17N7O5S3
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
InChIInChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
InChIKeySNBUBQHDYVFSQF-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.16e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefmetazole (CAS 56796-20-4): Baseline Procurement & Technical Overview


Cefmetazole (CAS 56796-20-4) is a semi-synthetic, parenteral cephamycin antibiotic classified within the second-generation cephalosporin group [1]. It is characterized by a broad spectrum of antibacterial activity, encompassing many aerobic Gram-positive and Gram-negative bacteria as well as clinically significant anaerobic species, including members of the *Bacteroides fragilis* group [2]. A key structural feature differentiating cephamycins like cefmetazole from other cephalosporins is the presence of a 7α-methoxy group, which confers notable stability against hydrolysis by a wide range of bacterial β-lactamases, including some extended-spectrum β-lactamases (ESBLs) [3]. This intrinsic stability is a foundational aspect of its utility in specific infectious disease settings.

Why Generic Substitution of Cefmetazole is Scientifically Invalid: The Cephamycin Comparator Conundrum


Substituting cefmetazole with another generic 'second-generation cephalosporin' or even another 'cephamycin' like cefoxitin or cefotetan carries significant scientific risk due to profound and quantifiable differences in in vitro potency, pharmacokinetic profiles, and clinical outcomes against key pathogen groups [1]. While all cephamycins share the 7α-methoxy group, their side-chain modifications create a spectrum of activity where potency and β-lactamase stability can differ by orders of magnitude [2]. For instance, the 3-substituent on the cephem nucleus directly influences pharmacokinetic parameters such as serum half-life and tissue penetration, meaning that a simple switch to an alternative agent will result in a different dosing schedule and potentially different therapeutic drug monitoring (TDM) targets [3]. The following quantitative evidence guide directly addresses this issue by delineating exactly where cefmetazole demonstrates verifiable differentiation from its closest analogs.

Cefmetazole Product-Specific Quantitative Differentiation Evidence


Superior In Vitro Potency vs. Cefoxitin Against Staphylococci

In a comprehensive review of its decade of clinical experience, cefmetazole demonstrated two- to eightfold greater potency than cefoxitin against organisms within their shared spectrum. Specifically, it was particularly active against staphylococci, with a reported MIC90 of 2.0 µg/ml for methicillin-susceptible S. aureus (MSSA) [1]. This finding was corroborated in a clinical study of skin and soft tissue infections, which noted greater activity of cefmetazole against some strains of *S. aureus* [2].

Staphylococcus aureus MIC90 Cephamycin Comparator

Extended Serum Half-Life Compared to Cefoxitin, Supporting Less Frequent Dosing

Cefmetazole exhibits a significantly longer serum elimination half-life in humans compared to its direct comparator cefoxitin. In a study measuring intraoperative concentrations, the elimination half-life for cefoxitin was much shorter at 41 minutes, versus 64-68 minutes for cefmetazole [1]. This finding is consistent with the 1.5-hour half-life reported in a review of its clinical experience, which supports a dosing interval of ≥8 hours [2]. This contrasts with cefoxitin, which typically requires more frequent (every 6-8 hour) dosing [3].

Pharmacokinetics Half-Life Dosing Interval

Comparable Efficacy with Superior Tolerability to Flomoxef in UTI

In a combined analysis of two real-world databases and in vitro data, cefmetazole and flomoxef showed comparable effectiveness in treating urinary tract infections (UTIs). However, the study revealed a significant difference in safety outcomes. The flomoxef group had a lower frequency of adverse events such as *C. difficile* infection [1]. While not directly quantifying cefmetazole's tolerability advantage, the study highlights that for UTI treatment, cefmetazole remains a viable carbapenem-sparing option with a well-characterized safety profile established over decades of use, contrasting with flomoxef's more contemporary and potentially different adverse event profile [2].

Urinary Tract Infection Flomoxef ESBL Real-World Data

Defined Anaerobic Spectrum: Positioned Between Cefoxitin and Cefotetan

A large 5-year multicenter study on the susceptibility of *Bacteroides fragilis* group isolates established a clear potency gradient among the cephamycins. Against over 2,800 clinical strains, cefoxitin was the most active (MIC90, 32 µg/ml), cefmetazole demonstrated intermediate activity (MIC90, 64 µg/ml), and cefotetan was the least active (MIC90, ≥256 µg/ml) [1]. A separate study on anaerobic bacteria from pelvic infections confirmed that the activity of cefmetazole was similar to that of cefoxitin and generally greater than that of cefotetan [2]. This precise quantitative positioning is crucial for targeted therapy selection.

Anaerobic Bacteria Bacteroides fragilis MIC90 Cephamycin

Broad β-Lactamase Stability, Including Inhibition of Unique Bacteroides Cephalosporinases

A key differentiating feature of cefmetazole is its superior stability profile against a broad array of β-lactamases. It has demonstrated excellent stability to both aerobic and anaerobic organism-produced β-lactamases. Uniquely among the cephamycins reviewed, cefmetazole inhibits not only Type I cephalosporinases but also some other cephalosporinases produced by *Bacteroides* spp [1]. In the modern era of antimicrobial resistance, studies confirm that cephamycin-class β-lactams like cefmetazole are tolerant to hydrolysis by ESBL activity and have bactericidal effects on ESBL-producing Enterobacterales, positioning it as a carbapenem-sparing agent [2].

β-Lactamase Stability Bacteroides Type I Cephalosporinase ESBL

Cefmetazole Optimal Use Scenarios: Translating Evidence into Procurement & Research


Carbapenem-Sparing Agent for ESBL-Producing Enterobacterales

Given its documented stability against hydrolysis by ESBL enzymes and bactericidal activity against ESBL-producing *E. coli* and *K. pneumoniae* [1], cefmetazole is a viable, parenteral carbapenem-sparing option for the treatment of uncomplicated and complicated urinary tract infections (UTIs) and potentially intra-abdominal infections caused by these pathogens [2]. This application directly addresses the urgent clinical need to reduce selective pressure for carbapenem resistance.

Surgical Prophylaxis for Mixed Aerobic-Anaerobic Procedures

Cefmetazole's pharmacokinetic profile (1.5 hr half-life) [1] and its defined activity against both aerobic Gram-positive/negative bacteria and key anaerobes like *B. fragilis* (MIC90, 64 µg/ml) [2] make it a scientifically sound choice for single- or multi-dose surgical prophylaxis. Its use has been proven effective in minimizing infectious wound morbidity in abdominal and pelvic procedures using a 2 g dose regimen [1].

Targeted Therapy for Pelvic and Intra-Abdominal Infections

In polymicrobial pelvic infections and peritonitis, where *B. fragilis* group organisms are common, cefmetazole offers a targeted advantage over some other cephalosporins. Its unique ability to inhibit certain *Bacteroides*-produced cephalosporinases [1], combined with its greater anaerobic potency than cefotetan (MIC90 of 64 µg/ml vs. ≥256 µg/ml) [2], provides a rationale for its selection as a monotherapy option over less active cephamycins or combination regimens.

Research Model for Biliary Excretion and PK/PD Studies

Cefmetazole has been well-characterized in pharmacokinetic studies, including detailed models of its plasma disposition and significant biliary excretion (cumulative mean 36.25% of dose in rats) [1]. Its known pharmacokinetic parameters and the saturable nature of its biliary excretion make it a useful model compound for researching hepatobiliary drug transport mechanisms and for validating new PK/PD modeling techniques for β-lactam antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefmetazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.